(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-22(2)19(18-15-25-20-11-7-6-10-17(18)20)14-21-26(23,24)13-12-16-8-4-3-5-9-16/h3-13,15,19,21H,14H2,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVWFGOZMBBKDO-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 2035000-51-0 |
The structure features a benzo[b]thiophene moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide typically involves multi-step reactions, including condensation and functional group transformations. The synthetic pathway may include the formation of the benzo[b]thiophene nucleus followed by the introduction of the sulfonamide group through electrophilic substitution reactions.
Antimicrobial Activity
Research indicates that compounds containing the benzo[b]thiophene structure exhibit significant antimicrobial properties. For instance, derivatives have been tested against strains of Staphylococcus aureus, showing effective inhibition at minimal inhibitory concentrations (MICs) as low as 4 µg/mL against methicillin-resistant strains . The presence of the sulfonamide group enhances the antibacterial activity by improving solubility and bioavailability.
Anticancer Activity
Studies have demonstrated that compounds similar to (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from benzo[b]thiophene have shown IC values in the range of 16 to 60 µM against human cancer cell lines such as HCT-116 and MCF-7 . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Other Biological Activities
In addition to antimicrobial and anticancer properties, benzo[b]thiophene derivatives have been associated with other pharmacological effects, including anti-inflammatory and analgesic activities. These effects are attributed to their ability to modulate various signaling pathways involved in inflammation and pain perception .
Case Studies
- Antimicrobial Screening : A series of benzo[b]thiophene derivatives were synthesized and screened for antibacterial activity against Staphylococcus aureus. The study identified several promising candidates with potent activity against resistant strains, highlighting the potential of this class of compounds in developing new antibiotics .
- Cytotoxicity Evaluation : In a comparative study, several benzo[b]thiophene derivatives were evaluated for their cytotoxic effects on cancer cell lines. One compound exhibited notable cytotoxicity with an IC value of 16.19 µM against HCT-116 cells, suggesting significant potential for further development as an anticancer agent .
Scientific Research Applications
Pharmacological Applications
The compound's structure suggests several potential pharmacological applications:
Anticancer Activity
Research indicates that sulfonamide derivatives similar to (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide may exhibit anticancer properties. For instance, studies on related compounds have shown that they can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The incorporation of a benzothiophene moiety is believed to enhance the compound's interaction with biological targets involved in cancer progression .
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes, including carbonic anhydrase and certain proteases. The specific structure of (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide could allow it to act as an inhibitor for enzymes relevant in metabolic pathways, potentially impacting conditions such as diabetes and neurodegenerative diseases .
Case Studies and Research Findings
While comprehensive studies specifically on (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide are scarce, insights can be drawn from related compounds:
Case Study 1: Anticancer Evaluation
A study focused on synthesizing new sulfonamide derivatives revealed their potential as anticancer agents through the design of molecular hybrids containing sulfonamide fragments. The findings suggested that modifications in the sulfonamide structure could enhance anticancer activity, providing a framework for further exploration of (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide's efficacy in cancer therapy .
Case Study 2: Enzyme Inhibitors
Research into sulfonamides targeting α-glucosidase and acetylcholinesterase demonstrated that structural variations could significantly impact inhibitory potency. This suggests that (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide may also exhibit similar enzyme inhibition capabilities, warranting detailed investigation for its potential use in treating Type 2 Diabetes Mellitus and Alzheimer's Disease .
Future Research Directions
Given the promising applications of (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide, future research should focus on:
- In Vitro and In Vivo Studies : Conducting comprehensive studies to evaluate the pharmacodynamics and pharmacokinetics of this compound.
- Mechanistic Studies : Understanding the molecular mechanisms behind its anticancer and enzyme inhibitory activities.
- Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure influence biological activity, which could lead to the development of more potent derivatives.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound shares structural motifs with several sulfonamide derivatives. Below is a comparative analysis:
Pharmacological Data
- Benzimidazole sulfonamides (e.g., ) exhibit activity against carbonic anhydrase isoforms, with IC₅₀ values in the nanomolar range.
- Thiophenesulfonamides (e.g., ) show COX-2 inhibition (IC₅₀ ~50–100 nM) in preclinical models.
- Ranitidine-related compounds (e.g., ) demonstrate H₂ receptor antagonism (pA₂ ~6.8–7.2).
The target compound’s dimethylaminoethyl group may enhance blood-brain barrier penetration, suggesting CNS applications distinct from gastrointestinal-focused ranitidine analogs.
Research Findings and Limitations
Key Studies
- Crystallography : Benzo[b]thiophene derivatives often form stable, planar structures conducive to π-π stacking interactions, as seen in benzimidazole sulfonamides .
- Receptor Binding : The E-configuration of the phenylethenesulfonamide group may favor binding to hydrophobic pockets in enzymes, analogous to COX-2 inhibitors .
Unresolved Questions
- The exact biological target(s) of the compound remain uncharacterized.
- Comparative pharmacokinetic data (e.g., half-life, bioavailability) against benzimidazole or thiophene analogs are lacking.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, including sulfonamide coupling, thiophene functionalization, and amine alkylation. Key steps include:
- Sulfonamide Core Formation : Reacting a phenyl ethenesulfonyl chloride with a primary amine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to prevent hydrolysis .
- Thiophene Ring Introduction : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the benzo[b]thiophene moiety. Optimize catalyst loading (e.g., 5% Pd(PPh₃)₄) and base (e.g., K₂CO₃) for yield improvement .
- Dimethylamino Group Installation : Alkylation with dimethylamine under reflux in THF, with monitoring via TLC to minimize side products .
- Optimization Parameters :
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (coupling), 60–80°C (alkylation) | Higher temps risk decomposition |
| Solvent | DCM (coupling), THF (alkylation) | Polar aprotic solvents enhance reactivity |
| Catalyst | Pd(PPh₃)₄ (2–5 mol%) | Excess catalyst increases cost/impurities |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for sulfonamide (-SO₂NH-), dimethylamino (-N(CH₃)₂), and thiophene protons. For example, the dimethylamino group shows a singlet at δ 2.2–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error. Expected m/z: ~455.12 (C₂₁H₂₂N₂O₂S₂) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and N-H bending (1540 cm⁻¹) .
- Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in overlapping signals .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved when testing this compound against different cancer cell lines?
- Analytical Framework :
- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to assess selectivity. Use nonlinear regression models (e.g., GraphPad Prism) for statistical rigor .
- Assay Conditions : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hr), which affect compound stability .
- Mechanistic Studies : Perform RNA-seq or proteomics to identify differential target expression (e.g., kinases or apoptosis regulators) in resistant cell lines .
- Case Study : A 2025 study observed 10-fold lower activity in A549 lung cancer cells. Follow-up work revealed overexpression of efflux pumps (e.g., P-gp), mitigated by co-administering verapamil .
Q. What computational strategies are employed to model the interaction between this compound and its biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like COX-2 or β-tubulin. Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity. For example, logP values >3.5 reduce aqueous solubility and bioavailability .
- Data Integration : Combine docking scores with experimental IC₅₀ data to prioritize analogues for synthesis. A 2024 study used this approach to identify a fluorinated derivative with 2× improved potency .
Q. How can synthetic byproducts or degradation products be identified and minimized during scale-up?
- Analytical Workflow :
- HPLC-MS : Monitor reaction progress and detect impurities >0.1%. Use C18 columns with acetonitrile/water gradients .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to predict stability issues. Major degradation pathways include sulfonamide hydrolysis and thiophene oxidation .
- Mitigation :
| Impurity Source | Solution |
|---|---|
| Oxidative byproducts | Add antioxidants (e.g., BHT) or use inert atmospheres |
| Hydrolysis | Store at ≤-20°C in anhydrous DMSO |
Methodological Challenges and Solutions
Q. What strategies address low yield in the final coupling step of the synthesis?
- Root Cause Analysis : Common issues include steric hindrance from the dimethylamino group or poor nucleophilicity of the amine.
- Solutions :
- Use coupling agents like HATU or EDCI to activate the sulfonyl chloride intermediate .
- Replace THF with DMF to enhance solubility of bulky intermediates .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
- Stability Profile :
| Condition | Half-Life (37°C) | Degradation Pathway |
|---|---|---|
| PBS (pH 7.4) | 48 hr | Slow hydrolysis |
| Acidic (pH 2.0) | 12 hr | Sulfonamide cleavage |
- Mitigation : Use lyophilized stock solutions reconstituted in DMSO immediately before assays to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
